molecular formula C19H17F5N2OS B4299981 1-(2,3,4,5,6-PENTAFLUOROPHENYL)-4-(4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBONYL)PIPERAZINE

1-(2,3,4,5,6-PENTAFLUOROPHENYL)-4-(4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBONYL)PIPERAZINE

Cat. No.: B4299981
M. Wt: 416.4 g/mol
InChI Key: QUBIPGBKVUHCLJ-UHFFFAOYSA-N
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Description

1-(Pentafluorophenyl)-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,4,5,6-PENTAFLUOROPHENYL)-4-(4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the piperazine core: This can be achieved by reacting piperazine with appropriate starting materials under controlled conditions.

    Introduction of the pentafluorophenyl group: This step may involve the use of pentafluorobenzene or its derivatives in a substitution reaction.

    Attachment of the tetrahydrobenzothienylcarbonyl moiety: This can be done through acylation reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Pentafluorophenyl)-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The pentafluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Applications in material science and chemical engineering.

Mechanism of Action

The mechanism of action of 1-(2,3,4,5,6-PENTAFLUOROPHENYL)-4-(4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBONYL)PIPERAZINE would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(Pentafluorophenyl)piperazine: Lacks the tetrahydrobenzothienylcarbonyl moiety.

    4-(4,5,6,7-Tetrahydro-2-benzothien-1-ylcarbonyl)piperazine: Lacks the pentafluorophenyl group.

Uniqueness

The presence of both the pentafluorophenyl group and the tetrahydrobenzothienylcarbonyl moiety in 1-(2,3,4,5,6-PENTAFLUOROPHENYL)-4-(4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBONYL)PIPERAZINE makes it unique compared to its similar compounds. This unique structure may confer distinct biological and chemical properties, making it valuable for specific applications.

Properties

IUPAC Name

[4-(2,3,4,5,6-pentafluorophenyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-2-benzothiophen-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F5N2OS/c20-12-13(21)15(23)17(16(24)14(12)22)25-5-7-26(8-6-25)19(27)18-11-4-2-1-3-10(11)9-28-18/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBIPGBKVUHCLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(SC=C2C1)C(=O)N3CCN(CC3)C4=C(C(=C(C(=C4F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F5N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3,4,5,6-PENTAFLUOROPHENYL)-4-(4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBONYL)PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-(2,3,4,5,6-PENTAFLUOROPHENYL)-4-(4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBONYL)PIPERAZINE
Reactant of Route 3
Reactant of Route 3
1-(2,3,4,5,6-PENTAFLUOROPHENYL)-4-(4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBONYL)PIPERAZINE
Reactant of Route 4
1-(2,3,4,5,6-PENTAFLUOROPHENYL)-4-(4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBONYL)PIPERAZINE
Reactant of Route 5
1-(2,3,4,5,6-PENTAFLUOROPHENYL)-4-(4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBONYL)PIPERAZINE
Reactant of Route 6
Reactant of Route 6
1-(2,3,4,5,6-PENTAFLUOROPHENYL)-4-(4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBONYL)PIPERAZINE

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